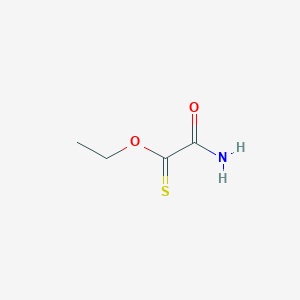

Ethyl thiooxamate

Descripción

Ethyl thiooxamate (CAS: 16982-21-1), also known as thiooxamic acid ethyl ester, is a sulfur-containing derivative of oxamic acid. Its molecular formula is C₄H₇NO₂S, with a molecular weight of 133.17 g/mol . Structurally, it features a thioamide group (–N–C(=S)–) and an ethyl ester moiety, distinguishing it from oxygen-based analogs like ethyl oxamate. This compound is a yellow crystalline solid with a melting point of 62–65°C, a boiling point of 199.2±23.0°C, and moderate solubility in chloroform (25 mg/mL) . It is widely used in organic synthesis, particularly for constructing sulfur-containing heterocycles such as thiazoles and imidazoles, which are pivotal in medicinal chemistry .

Propiedades

IUPAC Name |

O-ethyl 2-amino-2-oxoethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-2-7-4(8)3(5)6/h2H2,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJPMRKECMRICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

One-Pot Synthesis Using Hydrogen Sulfide and Triethylamine

The most widely documented method involves the reaction of ethyl cyanoformate with hydrogen sulfide (H₂S) in the presence of triethylamine (TEA) as a catalyst. Conducted under inert atmosphere in diethyl ether, this procedure achieves a yield of 95%.

Procedure :

-

Cooling and Gas Introduction : A solution of ethyl cyanoformate (25 g, 0.25 mol) and TEA (1 ml) in diethyl ether (200 ml) is cooled to 0°C.

-

H₂S Bubbling : H₂S gas is bubbled through the mixture for 2 hours, facilitating nucleophilic attack on the nitrile group.

-

Stirring and Acid Workup : The reaction is stirred overnight at room temperature (RT), followed by the addition of 1N HCl (200 ml) to protonate intermediates.

-

Extraction and Purification : The organic layer is separated, washed with brine, dried over MgSO₄, and evaporated to yield this compound as a yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction Time | 2 h (H₂S) + 12 h (stirring) |

| Yield | 95% |

| Purity (¹H NMR) | >98% (δ 1.37 ppm, CH₃; δ 4.34 ppm, CH₂) |

This method’s efficiency stems from TEA’s role in scavenging HCl, preventing side reactions.

Two-Stage Synthesis with Acidic Workup

A modified approach separates the reaction into two stages to optimize intermediate stability:

Stage 1 :

-

Conditions : Ethyl cyanoformate reacts with H₂S in diethyl ether at 0°C for 2 h under nitrogen.

-

Intermediate Formation : The thiocyanate intermediate forms quantitatively.

Stage 2 :

-

Acid Quenching : 1N HCl is added at 20°C to hydrolyze residual reagents.

-

Isolation : Extraction and drying yield this compound with identical purity and yield as the one-pot method.

Advantages :

-

Controlled intermediate handling reduces decomposition risks.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. This compound is produced via continuous flow reactors, where ethyl cyanoformate and H₂S are mixed under high pressure (3–5 bar) and controlled temperatures (10–15°C).

Key Features :

| Parameter | Industrial Protocol |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 30–45 minutes |

| Throughput | 50–100 kg/day |

| Yield | 90–93% |

Purification :

-

Crystallization : Crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity.

-

Waste Management : H₂S off-gas is neutralized with NaOH scrubbers to minimize environmental impact.

Patent-Based Methodologies

Sulfonamide Derivative Synthesis (US6359134)

This patent discloses a variant where this compound is synthesized alongside sulfonamide intermediates. While procedural details are proprietary, the method reportedly uses Lawesson’s reagent to thionylate ethyl oxamate precursors at 80–100°C.

Reported Advantages :

Comparative Analysis of Preparation Methods

Yield and Scalability

| Method | Yield | Scalability | Safety Concerns |

|---|---|---|---|

| One-Pot Laboratory | 95% | Moderate | H₂S handling |

| Two-Stage Laboratory | 95% | High | Acidic workup |

| Industrial Flow | 90–93% | Very High | High-pressure systems |

| Patent (US6359134) | 85–88% | Moderate | Reagent cost |

Cost Considerations

-

H₂S-Based Methods : Low reagent cost but require gas containment infrastructure.

-

Lawesson’s Reagent : Higher cost (~$50/g) but safer for small-scale production.

Emerging Trends and Optimizations

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-2-thioxoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of 2-ethoxy-2-thioxoacetamide can yield the corresponding thiol or thioether derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl thiooxamate as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of various functionalized compounds, especially bithiazoles. These derivatives are notable for their biological activities and are synthesized through reactions involving ETO. For instance, ETO has been utilized in the Diels-Alder reaction to create modified nucleotides, showcasing its utility in bioconjugation and DNA modification techniques .

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Diels-Alder with ETO | Bithiazole derivatives | 82% | |

| Reaction with thioformamide | Thiazole derivatives | 53% |

Medicinal Chemistry

Inhibition Studies and Biological Activity

This compound has been explored for its potential as an inhibitor in various biochemical pathways. Notably, it has been part of studies aimed at developing inhibitors for serine hydrolases, which are critical in metabolic processes. The compound's derivatives have shown promising results in inhibiting specific enzymes, thus highlighting their potential therapeutic applications.

- Case Study: Inhibition of hABHD16A

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| ETO derivative 1 | 99 ± 12 | Moderate |

| ETO derivative 2 | 60 | High against hABHD16A |

Material Science

Applications in Crystal Engineering

Recent studies have focused on the structural properties of compounds derived from this compound, particularly in crystal engineering. The ability of these compounds to form stable crystal lattices through hydrogen bonding interactions has implications for material science, where such properties can be harnessed for creating novel materials with specific functionalities .

Mecanismo De Acción

The mechanism of action of 2-ethoxy-2-thioxoacetamide involves its interaction with various molecular targets and pathways. The compound’s thioxo group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects. Additionally, the ethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparación Con Compuestos Similares

Ethyl Thiooxamate vs. Ethyl Oxamate

Key Differences :

- Reactivity : The sulfur atom in this compound enhances its nucleophilicity, enabling efficient cyclization reactions with α-halo ketones to form thiazoles (e.g., synthesis of 4-arylthiazole-2-carboxylates) . In contrast, ethyl oxamate’s oxygen-based structure limits its utility in sulfur-mediated ring closure.

- Biological Activity : this compound derivatives (e.g., dihydrothiazolopyridones) exhibit potent activity as metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs) , while ethyl oxamate is primarily used to inhibit glycolysis via lactate dehydrogenase blockade.

This compound vs. Other Thioesters

| Compound | Ethyl Thioacetate (C₄H₈OS) | Ethyl Thiopropionate (C₅H₁₀OS) |

|---|---|---|

| Structure | CH₃–C(=S)–O–C₂H₅ | CH₃CH₂–C(=S)–O–C₂H₅ |

| Reactivity | Less versatile in heterocycle synthesis | Similar limitations |

| Applications | Flavoring agent, intermediate | Limited pharmaceutical use |

Key Insight : this compound’s thioamide group (–N–C(=S)–) enables unique reactivity in forming nitrogen-sulfur heterocycles, unlike simple thioesters (e.g., ethyl thioacetate), which lack the amine component necessary for cyclization .

Actividad Biológica

Ethyl thiooxamate (ETO) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects. Additionally, we will discuss its mechanisms of action, relevant case studies, and provide data tables summarizing key findings.

Overview of this compound

This compound is a thioamide derivative that has been studied for its diverse biological activities. Its structure allows for significant interaction with biological macromolecules, which can lead to various therapeutic effects.

Biological Activities

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

3. Other Pharmacological Activities

Beyond its antimicrobial and anticancer properties, this compound has been investigated for its potential anti-inflammatory effects. It may modulate oxidative stress responses, making it a candidate for treating diseases associated with inflammation.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can inhibit enzyme activity or alter signaling pathways within cells:

- Covalent Bond Formation : The thioxo group in this compound reacts with thiol groups in proteins, leading to functional modifications.

- Bioavailability : The ethoxy group enhances solubility and bioavailability, facilitating the compound's effectiveness in biological systems.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation | |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase | |

| A549 | 25 | Reactive oxygen species (ROS) generation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that ETO not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting its potential as an adjuvant therapy in treating resistant infections.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability. The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP. These findings support further investigation into ETO as a novel anticancer agent.

Q & A

Q. What are the standard synthetic protocols for incorporating ethyl thiooxamate into heterocyclic frameworks?

this compound is widely used in synthesizing thiazole, imidazole, and coumarin derivatives. Key methods include:

- Condensation reactions : Reacting this compound with α-haloketones (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)-ethanone) in ethanol at room temperature overnight, yielding thiazole derivatives with >95% efficiency .

- Reflux with dichloroacetone : In anhydrous acetone under reflux, this compound forms ethyl 4-(chloromethyl)thiazole-2-carboxylate, which is hydrolyzed to carboxylic acids for further functionalization .

- Alkaline conditions : Reactions with benzylhydrazine hydrochloride and K₂CO₃ in ethanol (25°C, 15 hours) produce hydrazine derivatives without requiring purification .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

- ¹H NMR : Used to confirm structural integrity, e.g., distinguishing between anti-(E) and anti-(Z) conformers based on chemical shifts .

- LCMS : Validates molecular weight (e.g., m/z 321 [M + H]⁺ for thiazolo[5,4-c]pyridine derivatives) and purity .

- Flash column chromatography : Employed for purification (silica gel, EtOAc/petroleum ether gradients) to isolate compounds with ~68% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound-mediated syntheses?

- Solvent selection : Ethanol is preferred for room-temperature reactions (e.g., 97% yield in thiazole synthesis), while DMF with triethylamine enhances reactivity in coumarin-thiazole hybrid formations .

- Temperature control : Pyrolysis studies reveal that temperatures >300°C lead to decomposition into CO₂ and thioformamide, necessitating lower thermal stress for intermediate isolation .

- Catalyst use : Sodium bicarbonate or carbonate improves reaction efficiency by neutralizing byproducts (e.g., HCl) in hydrazine derivative synthesis .

Q. What computational strategies explain discrepancies between theoretical predictions and experimental outcomes in this compound pyrolysis?

- Gibbs free energy calculations : CCSD(T)/cc-pVTZ methods show that the anti-(Z)-conformer of this compound is 4.3 kcal/mol less stable than the anti-(E)-form, explaining its absence in low-temperature matrix isolation .

- Potential energy surface (PES) analysis : Predicts dominant pathways toward thioamide formation over carbene intermediates during pyrolysis .

Q. How should researchers address contradictory data in this compound reaction yields across studies?

- Statistical validation : Apply ANOVA or t-tests to compare yields under varying conditions (e.g., solvent polarity, reactant ratios). For example, reports 68% purity post-column chromatography, while achieves 97% yield without chromatography, suggesting solvent and temperature critically influence outcomes .

- Byproduct analysis : Use GC-MS to identify side products (e.g., thiolimine tautomers) that may reduce effective yields .

Q. What experimental design principles are critical for kinetic studies involving this compound?

- Factorial design : Vary factors like substrate concentration (40–400 mM) and solvent composition to model rate dependencies, as demonstrated in enzyme-catalyzed esterification studies .

- Kinetic profiling : Monitor reaction progress via LCMS or UV-Vis spectroscopy to derive rate constants (e.g., μmol min⁻¹ U⁻¹ enzyme for DHA/EPA ethyl ester production) .

- Error minimization : Report standard deviations (e.g., ±0.0027 μmol min⁻¹) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.